5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid
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Overview
Description
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is an organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with diethylamine and a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)sulfonyl-2-methylbenzoic acid
- 5-(Diethylamino)sulfonyl-2-methoxybenzoic acid
- 5-(Diethylamino)sulfonyl-2-methoxybenzoyl chloride
Uniqueness
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets .
Biological Activity
5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid is a compound of significant interest due to its potential biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇N₁O₄S. Its structure includes:
- A benzoic acid moiety.
- A diethylamino sulfonyl group at the 5-position.
- A methyl group at the 2-position.
This unique configuration contributes to its solubility and interaction potential with biological systems, making it a valuable candidate in drug discovery and development .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in proteomics and pharmacology. Its primary areas of activity include:
- Enzyme Modulation : The compound has been studied for its potential to influence enzyme activity and protein interactions, which are critical for cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated .
- Cellular Pathway Interactions : Investigations into its effects on cellular pathways indicate that it may act as an inhibitor or modulator of specific biological processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-(Dimethylsulfamoyl)-2-methylbenzoic acid | C₁₀H₁₃N₁O₄S | Contains dimethyl instead of diethyl group |
5-(Dimethylamino)sulfonyl-2-methylbenzoic acid | C₁₀H₁₃N₁O₄S | Lacks the additional ethyl groups |
5-(Diethylaminosulfonyl)-2-fluorobenzoic acid | C₁₂H₁₇N₁O₄S | Contains a fluorine atom, altering reactivity |
The presence of the diethylamino group enhances the compound's solubility and interaction profiles compared to others .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Proteomics Applications : In proteomic studies, the compound was found to influence protein interactions significantly, suggesting potential applications in understanding cellular mechanisms .
- Antimicrobial Testing : Initial antimicrobial assays indicated that this compound could inhibit growth in certain bacterial strains. However, further research is required to determine its efficacy and safety profile .
- Pharmacokinetic Studies : Although specific pharmacokinetic data for this compound are sparse, related studies on similar sulfonamide compounds suggest that modifications can enhance bioavailability and reduce clearance rates in vivo .
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQMZGFHPGMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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